Methyl 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononanoate
Overview
Description
Fluorinated compounds like Methyl 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononanoate often have unique properties due to the presence of fluorine atoms. Fluorine is highly electronegative, which can result in compounds that are resistant to degradation and have low surface energy1.
Synthesis Analysis
The synthesis of fluorinated compounds can be complex and often involves the use of specialized techniques. For example, one common method for synthesizing fluorinated methacrylates involves the reaction of a fluorinated alcohol with methacrylic acid2.Molecular Structure Analysis
The molecular structure of fluorinated compounds is often characterized by the presence of carbon-fluorine (C-F) bonds. These bonds are extremely strong and stable, which contributes to the unique properties of these compounds1.Chemical Reactions Analysis
Fluorinated compounds are generally stable and resistant to degradation. However, under certain conditions, they can undergo reactions such as dehydrofluorination or nucleophilic substitution2.Physical And Chemical Properties Analysis
Fluorinated compounds often have low surface energy, high thermal stability, and resistance to solvents and acids. These properties make them useful in a variety of applications, including as water and oil repellents, in fire-resistant materials, and in non-stick coatings14.Scientific Research Applications
Electroluminescent Device Performance : Research has shown that methyl substitution in metal tris(8-quinolinolato) chelates enhances photoluminescence and electroluminescence, impacting the performance of electroluminescent devices (Sapochak et al., 2001).
Synthesis of Liquid Crystals : Studies have focused on the synthesis of 4-substituted n-5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorododecan-1-yloxybenzenes and related compounds, which are important for creating rodlike liquid crystals with potential applications in displays and sensors (Johansson et al., 1997).
Medical Applications - Hemocompatibility and Co-Emulsifying Properties : Novel amphiphilic fluoroalkylated derivatives of xylitol, D-glucose, and D-galactose, including 1-O-(4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononyl)xylitol, have been synthesized for medical applications. These derivatives demonstrate excellent hemocompatibility and co-emulsifying properties, which are crucial for creating microemulsions used in biomedical fields (Paleta et al., 2002).
Environmental and Health Implications : There's research into the environmental and health effects of perfluoroalkyl substances (PFASs), including compounds structurally related to methyl 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononanoate. These studies investigate the impact of PFASs on human reproductive health and environmental systems (Leter et al., 2014).
Developmental Toxicity and Neurotoxicity in Zebrafish : Research on per- and polyfluoroalkyl substances, including fluoroether compounds similar to methyl 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononanoate, has explored developmental toxicity and neurotoxicity in zebrafish. This research is crucial in understanding the potential impact of these substances on biological systems (Gaballah et al., 2020).
Safety And Hazards
Like all chemicals, fluorinated compounds should be handled with care. Some fluorinated compounds can be harmful if inhaled, ingested, or if they come into contact with the skin. Always refer to the material safety data sheet (MSDS) for specific safety information56.
Future Directions
The use of fluorinated compounds is a topic of ongoing research. There is interest in developing new synthesis methods, exploring their potential uses, and understanding their environmental impact3.
Please note that this information is general and may not apply directly to Methyl 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononanoate. For specific information about this compound, further research would be needed.
properties
IUPAC Name |
methyl 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F13O2/c1-25-4(24)2-3-5(11,12)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTDDBAPCSPXHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F13O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00551769 | |
Record name | Methyl 3-(perfluorohexyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00551769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononanoate | |
CAS RN |
110260-75-8 | |
Record name | Methyl 3-(perfluorohexyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00551769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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